molecular formula C6H8O5 B6308028 trans-Tetrahydrofuran-3,4-dicarboxylic acid CAS No. 1903836-65-6

trans-Tetrahydrofuran-3,4-dicarboxylic acid

Cat. No.: B6308028
CAS No.: 1903836-65-6
M. Wt: 160.12 g/mol
InChI Key: QUHAOMPZQHGTKN-IMJSIDKUSA-N
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Description

trans-Tetrahydrofuran-3,4-dicarboxylic acid: is an organic compound with the molecular formula C6H8O5. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. This compound is characterized by the presence of two carboxylic acid groups at the 3 and 4 positions of the tetrahydrofuran ring, and it exists in the trans configuration .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-Tetrahydrofuran-3,4-dicarboxylic acid can be synthesized through organic synthesis methods. One possible synthetic route involves the cyclization of appropriate precursor compounds followed by functional group transformations to obtain the target product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be produced in a laboratory setting using standard organic synthesis techniques. The process typically involves the use of reagents and catalysts to facilitate the cyclization and functionalization reactions.

Chemical Reactions Analysis

Types of Reactions: trans-Tetrahydrofuran-3,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: trans-Tetrahydrofuran-3,4-dicarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives and complex molecules.

Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of carboxylic acid groups on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.

Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its functional groups make it a versatile intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of trans-tetrahydrofuran-3,4-dicarboxylic acid depends on its specific application. In general, the compound interacts with molecular targets through its carboxylic acid groups, which can form hydrogen bonds and ionic interactions with various biomolecules. These interactions can influence biological pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Tetrahydrofuran-2,5-dicarboxylic acid: Another derivative of tetrahydrofuran with carboxylic acid groups at different positions.

    Tetrahydrofuran-3,4-diol: A related compound with hydroxyl groups instead of carboxylic acid groups.

Uniqueness: trans-Tetrahydrofuran-3,4-dicarboxylic acid is unique due to its specific configuration and the presence of carboxylic acid groups at the 3 and 4 positions. This configuration imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(3R,4R)-oxolane-3,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHAOMPZQHGTKN-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CO1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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